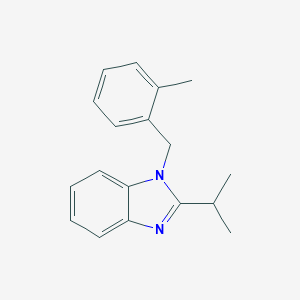
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
実験室実験の利点と制限
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate. One of the potential directions is the development of new and more efficient synthesis methods. Another potential direction is the study of the compound's potential use as a therapeutic agent for the treatment of various diseases. Additionally, the study of the compound's mechanism of action and its effects on different signaling pathways can provide insights into its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound's mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. This compound has several advantages for lab experiments, but also has limitations, such as limited solubility in water. There are several future directions for the study of this compound, including the development of new synthesis methods and the study of its potential use as a therapeutic agent for the treatment of various diseases.
合成法
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminobenzamide and cyclohexyl bromoacetate in the presence of a base. This reaction leads to the formation of this compound.
科学的研究の応用
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C16H18N2O3/c19-15(21-12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h4-5,8-9,11-12H,1-3,6-7,10H2 |
InChIキー |
GSMRKCGEJJIQGW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
C1CCC(CC1)OC(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)
![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
